N-(2-hydroxyphenyl)-4-methylbenzamide chemical structure and properties
N-(2-hydroxyphenyl)-4-methylbenzamide chemical structure and properties
An In-depth Technical Guide on N-(2-hydroxyphenyl)-4-methylbenzamide
Foreword
This technical guide provides a comprehensive overview of N-(2-hydroxyphenyl)-4-methylbenzamide, a molecule of significant interest in various fields of chemical research. As a senior application scientist, the aim is to present this information not merely as a collection of data, but as a structured resource that offers insights into its synthesis, characterization, and potential applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep and practical understanding of this compound. The synthesis of N-aryl amides is a cornerstone of modern organic and medicinal chemistry, and understanding the nuances of a specific derivative like N-(2-hydroxyphenyl)-4-methylbenzamide is crucial for its effective utilization.
Chemical Identity and Structure
N-(2-hydroxyphenyl)-4-methylbenzamide is an aromatic amide characterized by a 4-methylbenzoyl group attached to the nitrogen atom of a 2-aminophenol moiety.
Systematic Name: N-(2-hydroxyphenyl)-4-methylbenzamide CAS Number: 57709-82-7 Molecular Formula: C₁₄H₁₃NO₂ Molecular Weight: 227.265 g/mol
The structure of this molecule, featuring a phenolic hydroxyl group ortho to the amide linkage, allows for intramolecular hydrogen bonding, which influences its conformation and physicochemical properties.
Caption: Chemical structure of N-(2-hydroxyphenyl)-4-methylbenzamide.
Synthesis Strategies
The primary and most reliable method for the synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide is the Schotten-Baumann reaction. This classic and versatile method involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2][3]
The Schotten-Baumann Reaction: A Proven Approach
The Schotten-Baumann reaction is a robust and widely used method for preparing amides.[4] It offers high yields and can be performed under relatively mild conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the acyl chloride.[1][5]
Reaction Scheme:
2-Aminophenol + 4-Methylbenzoyl chloride → N-(2-hydroxyphenyl)-4-methylbenzamide + HCl
The hydrochloric acid byproduct is neutralized by a base, driving the reaction to completion.[4]
Caption: Synthetic pathway for N-(2-hydroxyphenyl)-4-methylbenzamide via the Schotten-Baumann reaction.
Detailed Experimental Protocol
This protocol is a self-validating system, designed to ensure reproducibility and high purity of the final product.
Materials:
-
2-Aminophenol
-
4-Methylbenzoyl chloride
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Pyridine (or Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
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Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The use of a base is critical to neutralize the HCl generated during the reaction, thus preventing the protonation of the starting amine which would render it non-nucleophilic.[4][5]
-
Acylation: Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred mixture. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by recrystallization from an ethyl acetate/hexane solvent system to yield N-(2-hydroxyphenyl)-4-methylbenzamide as a solid.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | |
| Molecular Weight | 227.265 g/mol | |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | Data not consistently available in searched sources. Experimental determination is recommended. | |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Rotatable Bond Count | 2 | [7] |
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum will provide key information about the arrangement of protons in the molecule.
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Aromatic Protons: Multiple signals are expected in the aromatic region (δ 6.8 - 8.0 ppm). The protons on the 2-hydroxyphenyl ring will appear as a distinct set of multiplets, as will the protons on the 4-methylbenzoyl ring, which will show a characteristic AA'BB' pattern.
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Amide Proton (N-H): A broad singlet is expected, typically downfield (δ 8.5 - 10.0 ppm), due to hydrogen bonding.
-
Hydroxyl Proton (O-H): A broad singlet, the chemical shift of which can be variable and concentration-dependent.
-
Methyl Protons (CH₃): A sharp singlet around δ 2.4 ppm.[8]
¹³C NMR Spectroscopy
The carbon NMR will show distinct signals for each unique carbon atom.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 115-155 ppm. The carbon bearing the hydroxyl group will be shifted downfield.
-
Methyl Carbon (CH₃): A signal in the upfield region, around δ 20-25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: A sharp to moderately broad band around 3300 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.[9]
-
N-H Bend (Amide II): A band around 1520-1550 cm⁻¹.
-
C-N Stretch: A band in the region of 1200-1350 cm⁻¹.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): Expected at m/z = 227.
-
Fragment Ions: Characteristic fragmentation patterns would involve the cleavage of the amide bond, leading to fragments corresponding to the 4-methylbenzoyl cation (m/z = 119) and the 2-aminophenol radical cation (m/z = 109).
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lab Reporter [fishersci.it]
- 6. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]
- 7. 2-(2-Hydroxyphenyl)-4-methylbenzamide | C14H13NO2 | CID 153822125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Benzamidine Hydrochloride – Material Science Research India [materialsciencejournal.org]
